molecular formula C12H9NO2 B6155611 1-isocyanato-2-methoxynaphthalene CAS No. 117202-73-0

1-isocyanato-2-methoxynaphthalene

Cat. No.: B6155611
CAS No.: 117202-73-0
M. Wt: 199.2
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Description

1-Isocyanato-2-methoxynaphthalene is a naphthalene derivative featuring an isocyanate (-NCO) group at the 1-position and a methoxy (-OCH₃) group at the 2-position. This compound combines the aromatic stability of naphthalene with the high reactivity of the isocyanate group, making it valuable in synthetic chemistry for forming ureas, carbamates, and polyurethanes . Its methoxy substituent enhances solubility in polar solvents and influences electronic distribution within the aromatic system, modulating reactivity toward electrophilic or nucleophilic agents.

Properties

CAS No.

117202-73-0

Molecular Formula

C12H9NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

Acyl Azide Formation

The carboxylic acid is converted to an acyl azide via treatment with diphenylphosphoryl azide (DPPA) or thionyl chloride followed by sodium azide:

1-Carboxy-2-methoxynaphthaleneSOCl2Acid chlorideNaN3Acyl azide\text{1-Carboxy-2-methoxynaphthalene} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NaN}3} \text{Acyl azide}

This step is typically conducted in anhydrous THF or DMF at 0–5°C to minimize side reactions.

Thermal Decomposition to Isocyanate

Heating the acyl azide to 80–100°C in an inert solvent (e.g., toluene) induces the Curtius rearrangement, releasing nitrogen gas and forming the isocyanate:

Acyl azideΔ1-Isocyanato-2-methoxynaphthalene+N2\text{Acyl azide} \xrightarrow{\Delta} \text{this compound} + \text{N}_2 \uparrow

Reported Yield : 75–82% for analogous naphthyl isocyanates.

Phosgene Method via Amine Precursors

Synthesis of 1-Amino-2-Methoxynaphthalene

The phosgene route requires regioselective nitration of 2-methoxynaphthalene to introduce an amino group at position 1.

Nitration :
2-Methoxynaphthalene is nitrated using HNO₃ in H₂SO₄ at 0°C. The methoxy group directs nitration to position 1, yielding 1-nitro-2-methoxynaphthalene.

Reduction :
Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine:

1-Nitro-2-methoxynaphthaleneH2/Pd-C1-Amino-2-methoxynaphthalene\text{1-Nitro-2-methoxynaphthalene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-Amino-2-methoxynaphthalene}

Reported Yield : 85–90%.

Reaction with Phosgene

The amine reacts with phosgene (COCl₂) in a two-step process:

  • Carbamoyl Chloride Formation :

1-Amino-2-methoxynaphthalene+COCl2Carbamoyl chloride+HCl\text{1-Amino-2-methoxynaphthalene} + \text{COCl}_2 \rightarrow \text{Carbamoyl chloride} + \text{HCl}

  • Thermal Decomposition :
    Heating the intermediate at 120–150°C eliminates HCl, yielding the isocyanate:

Carbamoyl chlorideΔThis compound+HCl\text{Carbamoyl chloride} \xrightarrow{\Delta} \text{this compound} + \text{HCl} \uparrow

Reported Yield : 70–78% under optimized conditions.

Alternative Non-Phosgene Routes

Urea-Mediated Synthesis

Reaction of the amine with urea derivatives (e.g., dimethylurea) at elevated temperatures (180–200°C) in the presence of catalysts like ZnCl₂ offers a phosgene-free pathway:

1-Amino-2-methoxynaphthalene+(CH3)2NCONH2This compound+NH3\text{1-Amino-2-methoxynaphthalene} + (\text{CH}3)2\text{NCONH}2 \rightarrow \text{this compound} + \text{NH}3 \uparrow

Advantages : Reduced toxicity, but yields are lower (55–60%).

Hofmann Rearrangement

Primary amides treated with bromine in basic conditions (NaOH) undergo rearrangement to isocyanates:

1-Carbamoyl-2-methoxynaphthaleneBr2/NaOHThis compound\text{1-Carbamoyl-2-methoxynaphthalene} \xrightarrow{\text{Br}_2/\text{NaOH}} \text{this compound}

Limitations : Limited applicability due to poor regioselectivity in amide synthesis.

Comparative Analysis of Methods

Method Yield (%) Toxicity Concerns Complexity
Curtius Rearrangement75–82Moderate (azides)High
Phosgene Route70–78High (phosgene)Moderate
Urea-Mediated55–60LowLow
Hofmann Rearrangement40–50Moderate (bromine)High

Key Findings :

  • The Curtius method offers the highest yields but requires handling hazardous acyl azides.

  • The phosgene route is industrially scalable but faces regulatory challenges due to phosgene’s toxicity.

  • Non-phosgene methods, while safer, suffer from lower efficiencies and require further optimization.

Experimental Optimization and Challenges

Solvent and Catalyst Effects

  • Curtius Rearrangement : Use of polar aprotic solvents (e.g., DMF) improves azide stability, while additives like triethylamine mitigate HCl formation during decomposition.

  • Phosgene Route : Gas-phase phosgenation reduces solvent waste and improves reaction kinetics, achieving space-time yields of 0.8–1.2 kg/L·h.

Byproduct Management

  • Nitrosamine Formation : A major side reaction in phosgene methods, mitigated by rigorous temperature control (<150°C) and excess phosgene.

  • Diisocyanate Byproducts : Occur via dimerization of intermediate isocyanates, suppressed by dilute reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Addition Reactions: The isocyanate group can add to alcohols to form carbamates.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Such as potassium permanganate, can oxidize the methoxy group.

Major Products:

Scientific Research Applications

1-Isocyanato-2-methoxynaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Materials Science: Utilized in the production of polymers and coatings.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its reactive isocyanate group.

    Industrial Applications: Employed in the production of polyurethanes and other materials

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methoxynaphthalene primarily involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of ureas and carbamates. The methoxy group can also participate in various reactions, including oxidation and substitution. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Key Observations :

  • This contrasts with electron-withdrawing groups (e.g., -NO₂ in 1-methoxy-2-nitronaphthalene), which reduce aromatic reactivity toward nucleophiles .
  • Reactivity: The isocyanate group’s reactivity surpasses that of halides (-Br) or azides (-N₃), enabling rapid formation of urethanes or ureas. However, this also increases toxicity risks compared to non-reactive analogs like 1-methoxynaphthalene .

Toxicological Profiles

Compound Acute Toxicity Chronic Exposure Risks Mechanistic Insights
This compound Likely irritant (skin/eyes/respiratory) Potential sensitization; possible pulmonary damage Isocyanate-protein adducts may trigger immune responses
1-Methoxynaphthalene Low acute toxicity (LD₅₀ >2000 mg/kg, oral) Limited evidence of carcinogenicity Metabolized via hepatic oxidation to epoxides
1-Bromo-2-methoxynaphthalene Moderate toxicity (halogenated aryl effects) Bioaccumulation potential; organ damage Bromine substitution may enhance lipophilicity and persistence
1-Methoxy-2-nitronaphthalene Suspected mutagen (nitroso derivatives) Carcinogenic potential (nitroaromatic pathway) Nitroreductases convert -NO₂ to reactive intermediates

Comparative Analysis :

  • This compound vs. Halogenated Analogs : Unlike brominated derivatives, which exhibit bioaccumulation risks, the isocyanate group’s acute reactivity limits environmental persistence but increases immediate health hazards .
  • Methoxy vs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-isocyanato-2-methoxynaphthalene?

To synthesize this compound, controlled substitution at the naphthalene ring is critical. Common methods involve introducing the isocyanate group via phosgenation of the corresponding amine precursor or using non-phosgene routes like Curtius rearrangement. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve reaction homogeneity and intermediate stability .
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions such as dimerization of the isocyanate group .
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance regioselectivity for methoxy group retention at position 2 .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • FT-IR : Confirm the isocyanate (-NCO) stretch at ~2250–2275 cm⁻¹ and methoxy (-OCH₃) stretch at ~2830–2950 cm⁻¹ .
    • NMR : Use ¹³C NMR to distinguish between carbonyl carbons (e.g., isocyanate at ~120–130 ppm) and methoxy carbons (~55 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to verify purity .

Q. How should researchers design in vitro toxicological studies for this compound?

Follow the inclusion criteria from the ATSDR framework :

  • Exposure routes : Prioritize inhalation (most relevant for volatile isocyanates) and dermal (for handling safety).
  • Cell lines : Use human bronchial epithelial cells (e.g., BEAS-2B) to model respiratory toxicity .
  • Dosage : Establish a dose-response curve using LC₅₀ (lethal concentration) and NOAEL (no-observed-adverse-effect-level) metrics .

Advanced Research Questions

Q. What molecular mechanisms underlie the toxicity of this compound in mammalian systems?

The compound’s toxicity is attributed to:

  • Protein adduct formation : The isocyanate group reacts with nucleophilic residues (e.g., lysine) in proteins, disrupting enzyme function .
  • Oxidative stress : Methoxy groups may enhance ROS (reactive oxygen species) production via cytochrome P450-mediated metabolism .
  • Inflammatory pathways : Activation of NF-κB and IL-6 signaling in lung tissue, as observed in structurally similar naphthalene derivatives .

Q. How can researchers resolve contradictions in toxicity data across studies?

  • Risk of bias assessment : Use tools like Table C-6/C-7 () to evaluate study quality (e.g., randomization, blinding).
  • Confidence ratings : Classify studies as “High” or “Low” confidence based on reproducibility and methodological rigor ().
  • Meta-analysis : Combine data from multiple models (e.g., rodent vs. human cell lines) to identify dose-dependent trends .

Q. What are the environmental degradation pathways of this compound?

  • Hydrolysis : The isocyanate group reacts with water to form unstable carbamic acid, decomposing into CO₂ and 2-methoxynaphthylamine .
  • Photolysis : UV exposure cleaves the methoxy group, generating reactive intermediates (e.g., naphthoquinones) .
  • Biodegradation : Limited data suggest microbial action in soil may produce aromatic amines, requiring LC-MS/MS for detection .

Q. How can biomarkers of exposure be validated for this compound?

  • Urinary metabolites : Monitor 2-methoxynaphthylamine (hydrolysis product) via HPLC with fluorescence detection .
  • Adductomics : Use proteomics to identify hemoglobin or keratin adducts as long-term exposure markers .

Methodological Guidance

Q. What interdisciplinary approaches enhance research on this compound?

  • Computational modeling : Predict reactive sites using DFT (density functional theory) to guide synthetic modifications .
  • Toxicogenomics : Apply RNA-seq to identify gene expression changes (e.g., CYP1A1 upregulation) in exposed tissues .
  • Material science : Explore its use as a monomer in polymer chemistry, leveraging its dual functional groups for crosslinking .

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